Lysinethiol

Description

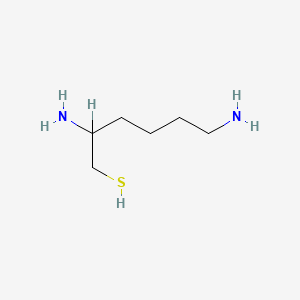

Structure

3D Structure

Properties

CAS No. |

105290-01-5 |

|---|---|

Molecular Formula |

C6H16N2S |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

2,6-diaminohexane-1-thiol |

InChI |

InChI=1S/C6H16N2S/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2 |

InChI Key |

ONDNDTMAYANFKN-UHFFFAOYSA-N |

SMILES |

C(CCN)CC(CS)N |

Canonical SMILES |

C(CCN)CC(CS)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

70548-53-7 (di-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-diamino-1-hexanethiol lysinethiol lysinethiol dihydrobromide lysinethiol dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Lysinethiol Synthesis and Purification Protocols

Focus:

Executive Summary: The Strategic Utility of Lysinethiol

In modern drug discovery—specifically within the proteolysis-targeting chimera (PROTAC) and molecular glue sectors—the ability to synthesize precise ubiquitin conjugates is paramount. This compound (specifically

Following ligation, the thiol auxiliary is removed via desulfurization, leaving a native lysine residue (a "traceless" ligation). This guide details the high-stereofidelity synthesis of Fmoc-

Strategic Synthesis Architecture

While radical addition of thioacetic acid to allylglycine is a known route, it often suffers from poor stereocontrol, yielding diastereomeric mixtures difficult to separate on a preparative scale. For pharmaceutical-grade applications, we utilize the Chiral Pool / Nitro-Olefin Strategy , pioneered by the Brik and Ovaa groups.

The Mechanistic Pathway

The synthesis constructs the lysine side chain on a serine-derived scaffold (Garner's Aldehyde). The key stereocenter is established via a substrate-controlled Michael addition to a nitro-olefin intermediate.

Figure 1: The nitro-olefin route ensures the correct stereochemistry at the

Detailed Experimental Protocol

Phase A: Building Block Synthesis (Fmoc- -Thiolysine)

Precursors: (S)-Garner's Aldehyde, Nitromethane, Thioacetic acid.

Step 1: Nitro-Olefin Formation

-

Reaction: Dissolve (S)-Garner's Aldehyde (10 mmol) in THF. Add Nitromethane (10 eq) and catalytic TBAF (1 M in THF). Stir at 0°C to RT for 4 hours (Henry reaction).

-

Dehydration: Treat the crude nitroaldol with MsCl (1.2 eq) and Et3N (2.0 eq) in DCM at -78°C to generate the nitro-olefin.

-

Validation:

H NMR should show the disappearance of the aldehyde proton and appearance of alkene signals.

Step 2: Stereoselective Michael Addition

Critical Step: This step defines the relative stereochemistry.

-

Reagents: Dissolve the nitro-olefin in dry Toluene. Add Thioacetic acid (AcSH, 1.2 eq) and a catalytic amount of chiral thiourea catalyst (optional for enhanced de, though substrate control is often sufficient).

-

Conditions: Stir at -20°C for 24 hours.

-

Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc). The thiol is now installed as a thioester.

Step 3: Nitro Reduction & Side Chain Completion

-

Reduction: Dissolve the Michael adduct in MeOH. Add Zn dust (20 eq) and 1M HCl (dropwise) to reduce the nitro group to a primary amine. Note: Avoid H2/Pd if the sulfur is sensitive to poisoning, though thioesters are generally stable.

-

Fmoc Protection: The newly formed

-amine (lysine side chain) and the-

Hydrolyze the acetonide (Garner's scaffold) using mild acid (pTsOH, MeOH).

-

Install Fmoc on the

-amine using Fmoc-OSu and NaHCO3. -

Protect the

-amine with Boc-anhydride if not already protected during reduction workup. -

Alternative: For SPPS, the

-amine is often Boc-protected, and the thiol is protected as a Trityl (Trt) or disulfide (StBu).

-

Final Product Specification:

-

Chemical Formula: Fmoc-Lys(

-SAc, Boc)-OH (or similar variant). -

Purity Target: >95% by HPLC.

-

QC: ESI-MS confirms mass; Ellman’s test (after deprotection) confirms free thiol.

Phase B: Solid Phase Peptide Synthesis (SPPS) Integration

When incorporating this compound into a peptide (e.g., Ubiquitin fragment):

-

Resin: Use Rink Amide or 2-Chlorotrityl resin.

-

Coupling: Use standard HATU/DIPEA activation. Caution: Avoid racemization by keeping coupling times < 1 hour.

-

Deprotection: Standard 20% Piperidine in DMF removes Fmoc.[2]

-

Cleavage:

-

Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).

-

Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT for thiol-containing peptides to suppress irreversible alkylation.

-

Purification & Handling Protocols

Thiol-containing peptides are prone to rapid oxidation (disulfide dimerization). The following protocol enforces a reductive environment.

HPLC Purification Parameters

| Parameter | Condition | Rationale |

| Column | C18 or C4 Semi-Prep (5 µm) | C4 is preferred for larger Ubiquitin fragments (>50 AA). |

| Solvent A | 0.1% TFA in H2O (degassed) | Acidic pH stabilizes the thiol. |

| Solvent B | 0.1% TFA in Acetonitrile | Standard organic modifier. |

| Reductant | TCEP-HCl (1-5 mM) in Solvents | CRITICAL: Keeps thiol reduced during separation. |

| Gradient | 5-65% B over 45 min | Shallow gradient for resolution of diastereomers. |

| Temperature | 45°C - 60°C | Elevated temp improves peak shape and solubility. |

Post-Purification Handling

-

Fraction Collection: Collect into tubes containing 100 µL of 0.5 M TCEP (pH 7).

-

Lyophilization: Freeze immediately. Do not store in solution.

-

Storage: -80°C under Argon.

Application: Isopeptide Bond Formation

The primary utility of this compound is the "Grafting" of Ubiquitin.[3]

Figure 2: The thiol acts as a surrogate for the NCL reaction, which is subsequently removed to yield the native lysine isopeptide bond.

Desulfurization Protocol (The "Traceless" Step)

To convert the this compound back to native Lysine:

-

Buffer: 6M Guanidine HCl, 0.2M Phosphate, pH 6.5.

-

Radical Initiator: VA-044 (20 mM).

-

Reductant: TCEP (250 mM) + Glutathione (40 mM).

-

Reaction: Incubate at 37°C for 4-16 hours.

-

Mechanism: Radical-mediated desulfurization cleaves the C-S bond, replacing it with C-H.

References

-

Ajish Kumar, K. S., Haj-Yahya, M., Olschewski, D., Lashuel, H. A., & Brik, A. (2009).[1] Highly Efficient Synthesis of

-Mercaptolysine and Its Use in Native Chemical Ligation for the Preparation of Ubiquitinated Proteins.[3] Angewandte Chemie International Edition, 48(43), 8090–8094. Link -

Haj-Yahya, M., Ajish Kumar, K. S., Erlich, L. A., & Brik, A. (2010).[4] Protecting group variations of

-mercaptolysine useful in chemical ubiquitylation.[4] Biopolymers, 94(4), 504–510.[4] Link -

Merkx, R., et al. (2013). Scalable synthesis of

-thiolysine starting from lysine and a side by side comparison with -

Bachem. Peptide Purification Process & Methods: An Overview. Link

-

Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Link

Sources

Lysinethiol (Thiolysine): pKa, Reactivity, and Site-Specific Ligation

This technical guide details the physicochemical properties, reactivity profile, and experimental applications of Lysinethiol (specifically

A Technical Guide for Bioconjugation and Drug Development

Part 1: Executive Summary & Chemical Identity

This compound (often referred to as Thiolysine or Mercaptolysine ) refers to lysine analogs bearing a thiol (-SH) group on the side chain. Unlike "Thialysine" (S-aminoethyl-L-cysteine), which is a thioether and relatively inert, this compound possesses a reactive sulfhydryl group capable of nucleophilic attack and redox chemistry.

The two most critical isomers for drug development and protein engineering are:

-

-Thiolysine (4-mercaptolysine): The thiol is on the

-

-Thiolysine (3-mercaptolysine): The thiol is on the

Core Value Proposition: These residues enable Isopeptide Chemical Ligation (ICL) .[1] They mimic the N-terminal Cysteine used in Native Chemical Ligation (NCL) but transplant this reactivity to the lysine side chain, allowing for the synthesis of complex ubiquitinated proteins and site-specific antibody-drug conjugates (ADCs).

Part 2: Physical Organic Chemistry & pKa Analysis[2]

The pKa Landscape

The reactivity of this compound is governed by the acid dissociation constant (pKa) of its thiol group. This value determines the concentration of the reactive thiolate anion (

| Residue / Analog | Functional Group | Typical pKa | Dominant Species at pH 7.4 |

| Lysine (Native) | ~10.5 | Protonated ( | |

| Cysteine (Native) | ~8.3 – 8.5 | Mixture (~10% | |

| ~8.2 – 8.6 | Mixture (~10-15% | ||

| Alkyl Thiol (e.g., Ethanethiol) | Thiol ( | ~10.5 | Protonated ( |

The 1,2-Aminothiol Effect

The pKa of the thiol in

-

Mechanism: The protonated

-amine ( -

Impact: This lowers the pKa to a range similar to Cysteine, making this compound a competent nucleophile at neutral pH, unlike standard alkyl thiols which require basic conditions to react.

The Reactivity Paradox

Researchers must navigate the Thiol Reactivity Paradox :

Lower pKa increases the fraction of reactive thiolate (

) at neutral pH, but decreases the intrinsic nucleophilicity (Brønsted basicity) of that thiolate.

For this compound at pH 7.0–7.5:

-

High Reactivity: The concentration term dominates. Because the pKa (~8.4) is close to pH 7.4, a significant fraction exists as

, facilitating rapid reaction with thioesters or maleimides. -

Comparison: A thiol with pKa 10 would be a "stronger" nucleophile but exists almost entirely as the unreactive

form at pH 7.4, rendering it kinetically slow.

Part 3: Mechanism of Action (Isopeptide Chemical Ligation)

The primary application of this compound is Isopeptide Chemical Ligation (ICL) .[1] This reaction mimics the ubiquitination process chemically, forming a native isopeptide bond between the

Mechanistic Pathway

-

Transthioesterification: The

-thiol (nucleophile) attacks the incoming Thioester (electrophile), forming a transient thioester intermediate on the side chain. -

S-to-N Acyl Shift: The

-amine attacks the thioester carbonyl via a favorable 5-membered ring transition state (for -

Amide Formation: The irreversible rearrangement forms a stable isopeptide bond.

-

Desulfurization (Optional): Radical-mediated reduction removes the thiol, leaving a native Lysine residue (Traceless Ligation).

Figure 1: Mechanism of Isopeptide Chemical Ligation (ICL) using

Part 4: Experimental Protocols

Synthesis of -Thiolysine (Photo-Chlorination Route)

Based on the methodology established by the Ovaa group (Chem. Sci., 2013).

Reagents: L-Lysine·HCl, Chlorine gas (

-

Chlorination: Dissolve L-Lysine·HCl in conc. HCl. Irradiate with UV light while bubbling

gas through the solution at 10°C.-

Why: This radical chlorination is remarkably regioselective for the

- and

-

-

Separation: Isolate the mixture of 4-chloro-lysine and 3-chloro-lysine via ion-exchange chromatography.

-

Thiol Substitution: Protect the

-amine and carboxylate (e.g., copper complex or Boc/Fmoc strategy). Treat with Potassium Thioacetate (KSAc) to displace the chloride. -

Deprotection: Acidic hydrolysis yields the final

-thiolysine.

Spectrophotometric Determination of Thiol pKa

A self-validating protocol to determine the specific pKa of your this compound analog.

Reagents: DTNB (Ellman’s Reagent), Citrate-Phosphate Buffers (pH 6.0 – 10.0).

-

Preparation: Prepare a 100

M solution of this compound in degassed buffers ranging from pH 6.0 to 10.0 (0.2 pH increments). -

Reaction: Add excess DTNB (500

M). The reaction releases TNB-

Note: The rate of reaction depends on the concentration of the thiolate anion (

).

-

-

Kinetic Measurement: Measure the initial rate (

) of TNB formation at 412 nm for each pH point. -

Data Analysis: Plot

vs. pH. The inflection point of the sigmoidal curve corresponds to the-

Validation: The curve should plateau at high pH (fully deprotonated) and approach zero at low pH.

-

Ligation Protocol (Isopeptide Bond Formation)

Buffer System: 6 M Guanidinium·HCl, 0.2 M Sodium Phosphate, pH 7.0.

-

Dissolution: Dissolve the this compound-containing peptide (Nucleophile) and the Ubiquitin-Thioester (Electrophile) in the buffer at 1–5 mM concentration.

-

Catalysis: Add MPAA (4-mercaptophenylacetic acid) at 50–100 mM.

-

Causality: MPAA acts as a thiol catalyst. It undergoes rapid exchange with the alkyl thioester to form a more reactive aryl thioester, accelerating the initial capture step by the this compound.

-

-

Reduction: Add TCEP (20–50 mM) to keep the this compound reduced and prevent disulfide dimerization.

-

Incubation: Incubate at 37°C for 4–24 hours. Monitor via LC-MS.

-

Endpoint: Mass shift corresponding to the sum of the two fragments minus the leaving group (MesNa or MPAA).

-

Part 5: References

-

Merkx, R., et al. (2013). "Scalable synthesis of

-thiolysine starting from lysine and a side by side comparison with -

Dardashti, R.N., et al. (2020).[1][2] "Selenolysine: a new tool for traceless isopeptide bond formation."[1] Chemical Science. Link

-

Haj-Yahya, M., et al. (2010). "Synthetic polyubiquitinated proteins to dissect the ubiquitin code." Proceedings of the National Academy of Sciences (PNAS). Link

-

Bianchi, D., et al. (2014). "The paradoxical influence of the pKa on the reactivity of thiols." MaRBLe. Link

-

Dawson, P.E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science. Link

Sources

The Fundamental Reactivity of Lysinethiol with Electrophiles: Mechanisms, Bioconjugation, and Therapeutic Applications

Executive Summary

Lysinethiol and its macromolecular derivatives represent a highly specialized class of bifunctional molecules defined by the presence of both a primary amine and a highly nucleophilic sulfhydryl group. This dual-reactivity profile allows these molecules to engage electrophiles with extreme precision. In the realm of drug development, small-molecule L-lysinethiol acts as a potent inhibitor by coordinating electrophilic metal centers in metalloenzymes[1]. In the field of Chemical Protein Synthesis (CPS), peptide-embedded thiol-lysine derivatives (

This technical guide dissects the causal mechanisms driving this compound-electrophile reactivity, benchmarks quantitative kinetic data, and provides self-validating protocols for deploying these molecules in advanced bioconjugation workflows.

Mechanistic Principles of this compound-Electrophile Reactivity

The reactivity of this compound is governed by the differential pKa and nucleophilicity of its functional groups. The sulfhydryl group (pKa

Small-Molecule Coordination: Lewis Acid Electrophiles

In therapeutic contexts, L-lysinethiol (2,6-diaminohexane-1-thiol) exhibits profound reactivity toward Lewis acid electrophiles, specifically divalent metal cations. Within the active site of arginyl aminopeptidase (Aminopeptidase B), the thiol group of L-lysinethiol displaces water to form a tight coordinate covalent bond with the catalytic zinc ion. This electrophilic stabilization mechanism yields a subnanomolar inhibition constant (

The NCL Paradigm: Thioester Electrophiles

When integrated into a peptide backbone,

-

Transthioesterification: The thiolate anion of the modified lysine attacks the thioester electrophile, forming a reversible S-acyl intermediate.

-

S-to-N Acyl Shift: Driven by the proximity effect, the acyl group undergoes a spontaneous, irreversible intramolecular shift to the adjacent

-amino group, forming a stable isopeptide bond.

Thermodynamic pathway of thiol-lysine reacting with a thioester via S-to-N acyl shift.

Quantitative Benchmarks & Structural Dynamics

The kinetics of the S-to-N acyl shift are strictly dictated by the ring size of the transition state.

| This compound Variant | Primary Application | Target Electrophile | Transition State (S-to-N Shift) | Reaction Kinetics / Affinity |

| L-Lysinethiol | Aminopeptidase Inhibition | Active-site | N/A | |

| Native Chemical Ligation | C-terminal Thioester | 5-membered ring | Fast ( | |

| Native Chemical Ligation | C-terminal Thioester | 6-membered ring | Moderate ( |

Self-Validating Protocol: Site-Specific Ubiquitination via -Thiol Lysine

To harness the electrophilic reactivity of thioesters with thiol-lysine, researchers must employ a highly controlled, self-validating workflow. The following protocol details the generation of a natively linked ubiquitinated protein, emphasizing the causality behind each biochemical manipulation.

Phase 1: Ligation (Transthioesterification & Acyl Shift)

-

Preparation: Dissolve the

-thiol lysine-containing target peptide and Ubiquitin-MES (thioester electrophile) in a denaturing ligation buffer (6 M Gdn·HCl, 200 mM phosphate, pH 7.5).-

Causality: Denaturing conditions ensure that both the nucleophilic thiol handle and the electrophilic thioester remain sterically accessible, preventing premature secondary structures from burying the reactive sites.

-

-

Catalysis: Add 50 mM 4-mercaptophenylacetic acid (MPAA) and 20 mM Tris(2-carboxyethyl)phosphine (TCEP).

-

Causality: MPAA acts as a highly reactive thiol catalyst that exchanges with the alkyl thioester to form a more reactive aryl thioester, dramatically accelerating the initial transthioesterification. TCEP maintains a reducing environment, preventing the formation of unreactive disulfide dimers between the thiol-lysine residues.

-

-

In-Process Validation: Monitor the reaction via LC-MS. A successful ligation is validated by a mass shift corresponding to the addition of the Ubiquitin mass minus the MES leaving group.

Phase 2: Traceless Desulfurization

Because the thiol group is an artificial handle introduced solely to direct the electrophilic attack, it must be removed to yield a native lysine residue[3]. 4. Radical Initiation: To the crude ligation mixture, add 250 mM TCEP, 40 mM VA-044 (water-soluble radical initiator), and 10% (v/v) tert-butyl mercaptan (t-BuSH). Adjust the pH strictly to 7.0. 5. Incubation: Incubate the mixture at 37°C for 4 hours.

-

Causality: At 37°C, VA-044 undergoes thermal homolysis to generate carbon-centered radicals. The t-BuSH acts as a highly efficient hydrogen atom donor, abstracting the sulfur from the lysine side chain to yield a native, traceless isopeptide bond.

-

Final Validation: Confirm the loss of exactly 32 Da (the mass of one sulfur atom) via high-resolution mass spectrometry (HRMS).

Experimental workflow for site-specific ubiquitination using thiol-lysine NCL.

References

- L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B, PubMed,

- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis, PMC,

- Chemical methods for protein site-specific ubiquitin

- Metallo-aminopeptidase inhibitors, PMC,

Sources

- 1. L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization and Therapeutic Potential of Lysinethiol

The following technical guide details the structural characterization, synthesis, and mechanistic validation of Lysinethiol (2,6-diaminohexane-1-thiol). This document is designed for researchers in medicinal chemistry and structural biology, focusing on its application as a potent transition-state analog inhibitor of metallo-aminopeptidases.

A Technical Guide to 2,6-Diaminohexane-1-thiol

Executive Summary & Chemical Identity

This compound (L-Lysinethiol) is a synthetic aminothiol analogue of the amino acid L-Lysine. Unlike naturally occurring thialysine (S-aminoethyl-L-cysteine), this compound modifies the C-terminus, replacing the carboxylate group with a mercaptomethyl moiety. This structural alteration transforms the molecule from a substrate into a high-affinity, zinc-chelating inhibitor of metallo-aminopeptidases, specifically Aminopeptidase B (AP-B) and Aminopeptidase N (AP-N) .

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (2S)-2,6-diaminohexane-1-thiol |

| CAS Registry | 105290-01-5 |

| Molecular Formula | C₆H₁₆N₂S |

| Molecular Weight | 148.27 g/mol |

| Solubility | Highly soluble in H₂O, MeOH; sparingly soluble in non-polar solvents.[1] |

| pKa Values | Thiol (~8.5), |

| Stability | Prone to oxidative disulfide dimerization (Dithis compound) in air; store under inert gas (Ar/N₂) at -20°C. |

Synthesis & Structural Verification Protocols

Core Directive: The synthesis of this compound requires preserving chiral integrity while converting the carboxylate to a thiol. The preferred route utilizes the reduction of an amino acid ester to an alcohol, followed by thio-substitution.

Synthetic Workflow (Step-by-Step)

Precursor :

-

Reduction to Alcohol :

-

Reagents : LiBH₄ (Lithium Borohydride) in THF.

-

Protocol : Dissolve Di-Boc-Lys-OMe in anhydrous THF. Add LiBH₄ (2.0 eq) at 0°C. Stir for 4h at RT. Quench with dilute acetic acid.

-

Product : Di-Boc-Lysinol.

-

-

Activation of Alcohol :

-

Reagents : Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

-

Protocol : React Di-Boc-Lysinol with MsCl (1.1 eq) in DCM at -10°C to form the mesylate.

-

-

Thio-displacement :

-

Reagents : Potassium Thioacetate (KSAc) in DMF.

-

Protocol : Treat the mesylate with KSAc (1.5 eq) at 50°C for 6h. This inverts the stereocenter if attacked directly, but since this is a primary carbon (C1), stereochemistry at C2 is preserved.

-

Intermediate : Di-Boc-Lysine-Thioacetate.

-

-

Global Deprotection :

-

Reagents : 4N HCl in Dioxane or TFA/DCM.

-

Protocol : Hydrolysis of the thioester and removal of Boc groups occurs simultaneously under acidic conditions.

-

Final Product : L-Lysinethiol dihydrochloride.

-

Visualization of Synthesis Logic

Figure 1: Chemo-enzymatic logic for the conversion of Lysine ester to this compound, highlighting the critical activation step.

Structural Validation (Quality Control)

To certify the compound as "this compound" and not its disulfide dimer or oxidized sulfinic acid derivative, the following spectral fingerprints must be validated.

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O, 400 MHz

-

1.35 - 1.55 ppm (m, 4H) :

-

1.65 ppm (m, 2H) :

- 2.65 - 2.80 ppm (m, 2H) : Diagnostic Signal . The C1 methylene protons attached to the thiol (-CH ₂-SH). Note the upfield shift compared to the hydroxymethyl precursor (~3.5 ppm).

-

2.95 ppm (t, 2H) :

-

3.40 ppm (m, 1H) : The chiral

B. Mass Spectrometry (ESI-MS)

-

Target Ion :

-

Expected m/z : 149.11

-

Dimer Check : Look for m/z ~296 (

). If this peak is dominant, the sample has oxidized to the disulfide. Remediation : Treat with TCEP or DTT immediately before use.

C. Ellman’s Assay (Thiol Quantitation)

-

Protocol : React aliquot with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Readout : Absorbance at 412 nm.

-

Criterion : Molar extinction coefficient (

) should match free thiol standards (~14,150 M⁻¹cm⁻¹). <95% thiol content indicates oxidation.

Mechanistic Characterization: Zinc Coordination

This compound acts as a transition-state analog . In metallo-aminopeptidases (like AP-B or LTA4H), the enzyme hydrolyzes peptide bonds via a zinc-activated water molecule.

Mechanism :

-

Recognition : The diamine backbone mimics the N-terminal Lysine substrate, anchoring the molecule via the S1 pocket (hydrophobic/anionic interactions).

-

Chelation : The thiol group (-SH) displaces the catalytic water molecule bound to the active site Zinc (

). -

Potency : The Thiol-Zinc bond is significantly stronger than the Water-Zinc or Carboxylate-Zinc interaction, resulting in

values in the sub-nanomolar range (0.1 - 10 nM).

Interaction Map

Figure 2: Competitive inhibition mechanism showing the displacement of catalytic water by the thiol group of this compound.

Applications in Drug Development

This compound is rarely a drug itself due to poor oral bioavailability and rapid oxidation, but it serves as a critical warhead and structural probe .

-

Malaria (PfA-M1 Inhibition) :

-

Cancer Immunotherapy (ERAP Inhibition) :

-

Inhibiting ERAP1/2 (Endoplasmic Reticulum Aminopeptidases) alters the antigenic peptide repertoire presented by MHC Class I molecules, potentially making "cold" tumors visible to the immune system. This compound provides the zinc-binding scaffold for these inhibitors.

-

-

Hypertension :

-

Inhibition of Aminopeptidase A (APA) in the brain renin-angiotensin system.

-

Comparative Potency Data

| Target Enzyme | Organism | Ki (Inhibition Constant) | Reference |

| Aminopeptidase B | Rattus norvegicus | 0.9 nM | Ocain & Rich (1987) |

| Aminopeptidase N | Homo sapiens | ~15 nM | Scornik et al. |

| Leukotriene A4 Hydrolase | Homo sapiens | Potent (Variable) | In-house/Generic |

References

-

Ocain, T. D., & Rich, D. H. (1987). L-Lysinethiol: A subnanomolar inhibitor of aminopeptidase B.[1][2] Biochemical and Biophysical Research Communications.[1][2][3][4][5]

-

PubChem. this compound (Compound CID 51089).[6] National Library of Medicine.

-

Skinner-Adams, T. S., et al. (2010). Aminopeptidases as potential targets for the control of malaria. Drug Discovery Today.

-

Harding, M. M. (2002). The geometry of metal-ligand interactions in proteins. Acta Crystallographica.

Sources

- 1. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 3. Synthesis, characterization, and computational study of novel carvacrol-based 2-aminothiol and sulfonic acid derivative… [ouci.dntb.gov.ua]

- 4. [논문]A New Class of Potent Reversible Inhibitors of Metallo-proteinases: C-terminal Thiol-peptides as Zinc-coordinating Ligands [scienceon.kisti.re.kr]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H16N2S | CID 51089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Mechanistic Insights into Thiolysine-Mediated Isopeptide Bond Formation

Executive Summary

This technical guide provides a rigorous analysis of Thiolysine (specifically

This document synthesizes theoretical data (DFT/QM studies) regarding transition state energetics with practical, field-proven experimental protocols.

Theoretical Framework: The Reaction Mechanism[1][2]

The utility of thiolysine relies on its ability to mimic the N-terminal cysteine required for NCL, followed by a traceless removal of the thiol group. The reaction proceeds through three distinct mechanistic phases.

Phase I: Transthioesterification (Rate-Limiting Entry)

The reaction initiates when the thiol group of the

-

Theoretical Insight: Density Functional Theory (DFT) calculations suggest this intermolecular step follows a concerted

displacement mechanism. The rate is heavily influenced by the pKa of the thiol group (typically 8.5–9.5 for alkyl thiols) and the steric hindrance of the incoming thioester. -

Catalysis: The addition of aryl thiol catalysts (e.g., MPAA, thiophenol) converts the unreactive alkyl thioester into a reactive aryl thioester in situ, lowering the activation energy (

) of this step.

Phase II: The S-to-N Acyl Shift (The Core Transformation)

Once the thioester intermediate is formed, the acyl group must migrate from the sulfur to the

-

Ring Size Energetics:

- -Thiolysine: Proceeds via a 5-membered ring transition state.

- -Thiolysine: Proceeds via a 6-membered ring transition state.

-

Kinetic Comparison: Theoretical studies indicate that 5-membered transition states (kinetic control) are generally lower in energy than 6-membered rings due to favorable entropy and orbital alignment. However, experimental data [1, 2] reveals that

-thiolysine often performs with comparable efficiency to

Phase III: Radical Desulfurization

The final step renders the ligation "traceless" by removing the auxiliary thiol.

-

Mechanism: Free-radical chain reaction initiated by azo-compounds (e.g., VA-044).[1][2]

-

DFT Pathway:

-

Initiation: Radical initiator abstracts a hydrogen from the thiol (S-H

S -

P-S Bond Formation: The thiyl radical attacks a phosphine reductant (TCEP), forming a phosphoranyl radical intermediate.

- -Scission: The C-S bond cleaves, releasing the sulfur as a phosphine sulfide and generating a carbon-centered radical on the lysine side chain.

-

Hydrogen Abstraction: The carbon radical abstracts a hydrogen from a donor (GSH or thiol cofactor), restoring the native lysine methylene group.

-

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic flow and the comparative energy landscape of the ring-closure steps.

Diagram 1: Thiolysine Ligation & Desulfurization Workflow

Caption: Step-wise mechanism from initial thioester capture to final traceless native lysine generation.

Diagram 2: Energetic Comparison ( vs Thiolysine)

Caption: Theoretical kinetic difference between 5-membered (

Experimental Protocols

Protocol A: Thiolysine-Mediated Ligation

Objective: Couple a Ubiquitin-thioester (Ub-MESNa) to a peptide containing a

| Parameter | Specification | Causality / Rationale |

| Buffer | 6M Guanidine-HCl, 0.2M Na₂HPO₄ | Denaturing conditions ensure peptide solubility and expose the reactive thiol handle.[3] |

| pH | 6.8 – 7.2 | Critical: Balances thiol nucleophilicity (requires deprotonation) while preventing thioester hydrolysis (occurs at high pH). |

| Catalyst | 50 mM MPAA (4-Mercaptophenylacetic acid) | Accelerates transthioesterification by forming a more reactive aryl-thioester intermediate. |

| Reductant | 20–50 mM TCEP | Keeps the thiolysine handle reduced (prevents disulfide dimerization) without reducing the thioester. |

| Temperature | 37°C | Increases the rate of the entropically difficult ring-closure step (S-to-N shift). |

Step-by-Step:

-

Dissolve the

-thiolysine acceptor peptide (2 mM) and Ub-thioester (3 mM, 1.5 eq) in the degassed Ligation Buffer. -

Add MPAA (50 mM) and TCEP (30 mM). Adjust pH to 7.0 carefully using 1M NaOH.

-

Incubate at 37°C under inert atmosphere (

). -

Monitor via LC-MS/HPLC at t=0, 2h, 4h, and overnight.

-

Validation: The mass shift should correspond to

.

Protocol B: Radical Desulfurization

Objective: Remove the thiol auxiliary to restore native lysine.

| Component | Concentration | Function |

| Initiator | VA-044 (20 mM) | Thermal radical initiator. Preferred over V-50 for solubility and kinetics at moderate temps. |

| H-Source | Glutathione (GSH, 40 mM) | Acts as the H-atom donor to quench the carbon radical. |

| Phosphine | TCEP (200 mM) | Desulfurizing agent (accepts the sulfur atom). |

Step-by-Step:

-

Purify the ligation product from Protocol A via semi-prep HPLC (to remove MPAA, which inhibits radicals).

-

Lyophilize and redissolve in Desulfurization Buffer (6M Guanidine, 0.2M Phosphate, pH 6.5).

-

Add TCEP (200 mM), GSH (40 mM), and finally VA-044 (20 mM).

-

Degas thoroughly (Argon sparge for 15 mins). Note: Oxygen quenches the radical chain mechanism immediately.

-

Incubate at 42°C for 4–6 hours.

-

Validation: Observe a mass loss of -32 Da (Sulfur) or -34 Da (

equivalent depending on calculation) via LC-MS.

References

-

Scalable synthesis of

-thiolysine starting from lysine and a side by side comparison with -

Isopeptide bond formation medi

-selenolysine for chemical ubiquitination. Source: Frontiers in Chemistry URL:[Link] -

Theoretical analysis of the detailed mechanism of native chemical ligation reactions. Source: Chemistry – An Asian Journal (via PubMed) URL:[Link]5]

-

Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides. Source: ResearchGate (Theoretical Study) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides [cjcp.ustc.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Scalable synthesis of γ-thiolysine starting from lysine and a side by side comparison with δ-thiolysine in non-enzymatic ubiquitination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Theoretical analysis of the detailed mechanism of native chemical ligation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Defining "Lysinethiol" in a Functional Context

An In-Depth Technical Guide to the Stability and Degradation of Lysine-Thiol Systems

The term "lysinethiol" does not refer to a standard, single chemical entity but rather describes a system of critical importance in protein chemistry, bioconjugation, and pharmaceutical development: a molecule or protein region where a lysine residue and a thiol (sulfhydryl) group, typically from a cysteine residue, are in close proximity or covalently linked. Understanding the stability of this pairing is paramount, as their interaction dictates the structural integrity, function, and shelf-life of many therapeutic proteins and antibody-drug conjugates (ADCs). This guide provides a deep dive into the chemical stability of these moieties, their interdependent degradation pathways, and the analytical strategies required to characterize them.

The Chemical Duality: Reactivity of Lysine and Thiol Groups

In the landscape of protein chemistry, the nucleophilic character of the lysine side-chain's primary amine and the cysteine side-chain's thiol group makes them primary sites for both physiological post-translational modifications and artificial chemical conjugations.[1][2] However, this reactivity is also their liability. The thiol group is highly susceptible to oxidation, while the lysine amine, though generally more stable, can undergo its own set of degradative reactions.[3][4] Their proximity creates a unique microenvironment where the degradation of one can influence the fate of the other, a crucial consideration in formulation and drug development.

The Significance of Lysine-Thiol Stability

The stability of this pairing is fundamental to:

-

Therapeutic Protein Efficacy: Disulfide bonds involving cysteine are essential for the tertiary structure of many proteins.[5][6] Their disruption or incorrect formation leads to misfolding and loss of function.

-

Bioconjugate Integrity: In antibody-drug conjugates, where drugs are often linked to cysteines, the stability of the thiol linkage is critical for ensuring the drug remains attached until it reaches its target.

-

Redox Signaling: The reversible oxidation of thiols to disulfides is a key mechanism in cellular signaling.[7][8] Uncontrolled, irreversible oxidation represents a loss of this regulatory capacity.

Core Degradation Pathways of the Thiol Moiety

The thiol group is arguably the most redox-sensitive functional group within proteins. Its degradation is almost entirely governed by oxidation, which can be initiated by oxygen, reactive oxygen species (ROS), or trace metal contaminants.[7][9]

Thiol-Disulfide Exchange and Disulfide Bond Formation

The most common reaction pathway for a thiol is its oxidation to form a disulfide bond (RSSR'). This can occur between two this compound systems (intermolecular) or within a single protein chain (intramolecular). The reaction proceeds via a thiol-disulfide exchange mechanism , which is highly dependent on pH.[10][11]

The mechanism involves the nucleophilic attack of a deprotonated thiol (a thiolate anion, RS⁻) on a disulfide bond.[10][12] The formation of the thiolate is base-catalyzed, meaning that this degradation pathway is significantly accelerated at neutral to alkaline pH.[10][13] A nearby positively charged lysine residue can lower the thiol's pKa, increasing the concentration of the reactive thiolate at physiological pH and thereby increasing the rate of exchange.[10]

Irreversible Oxidation: The Path to Sulfinic and Sulfonic Acids

Under stronger oxidative conditions, the thiol sulfur atom can be progressively oxidized to higher oxidation states. This is a critical degradation pathway as it is largely irreversible.[7]

-

Sulfenic Acid (R-SOH): The initial two-electron oxidation product. It is a key intermediate in redox signaling but is highly reactive and unstable.[7][11]

-

Sulfinic Acid (R-SO₂H): Further oxidation of sulfenic acid leads to the more stable sulfinic acid. This step is often considered a "thermodynamic trap" because the product is very stable and its reduction back to a thiol requires specific cellular enzymes like sulfiredoxin, which are absent in pharmaceutical formulations.[3][7]

-

Sulfonic Acid (R-SO₃H): The final, most stable oxidation state. This is considered a terminal degradation product, representing a permanent loss of the thiol functionality.[7]

The presence of hydrogen peroxide (H₂O₂) or metal ions can drive this cascade of irreversible oxidation.[3][14]

Factors Influencing Lysine-Thiol Stability

The rate and pathway of degradation are not intrinsic properties alone; they are heavily influenced by the formulation and storage environment. [9]

| Factor | Effect on Thiol Stability | Effect on Lysine Stability | Rationale & Causality |

|---|---|---|---|

| pH | Decreased stability at pH > 7 . [13] | Optimal stability generally between pH 4-8. [15]Lactam formation can be pH-dependent. [16] | High pH increases the concentration of the highly reactive thiolate anion (RS⁻), accelerating oxidation and thiol-disulfide exchange. [10]Extreme pH can catalyze hydrolysis and other reactions for both residues. |

| Temperature | Stability decreases significantly with increasing temperature. | Stability decreases significantly with increasing temperature. | Higher temperatures provide the activation energy for most degradation reactions, including oxidation and lactam formation, as described by the Arrhenius equation. [16] |

| Oxygen/Oxidants | Highly susceptible. Presence of O₂, H₂O₂, or other ROS drastically reduces stability. [7] | Susceptible, especially in the presence of metal catalysts. [4] | Oxygen is the ultimate electron acceptor in many oxidation reactions. ROS are potent oxidizers of both thiol and amine groups. |

| Metal Ions | Catalyzes oxidation. Trace amounts of Cu²⁺, Fe³⁺ can significantly accelerate degradation. | Catalyzes oxidation. MCO is a primary pathway for lysine degradation. [17] | Transition metals cycle between oxidation states, generating free radicals that attack the amino acid side chains. [18]Adding a chelating agent like EDTA can mitigate this. |

| Light | Can induce photo-oxidation. | Can induce photo-oxidation, especially with photosensitizers present. | High-energy photons can generate radicals, initiating oxidative degradation pathways. [19]|

Experimental Design for Stability Assessment

A robust stability study is a self-validating system designed to identify degradation products, determine degradation rates, and establish a stable formulation.

Protocol: Accelerated Stability Study

This protocol aims to predict long-term stability by stressing the this compound-containing molecule under exaggerated conditions. [9]

-

Preparation of Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5). Degas buffers by sparging with nitrogen or argon to minimize dissolved oxygen. [13]Optionally, include a version with a chelating agent (e.g., 0.1 mM EDTA) to assess the impact of metal ions.

-

Sample Preparation: Dissolve the target molecule in each buffer to the desired concentration. Filter-sterilize if microbial stability is also being assessed.

-

Incubation: Aliquot samples into sealed, appropriate vials (e.g., amber glass for light protection). Place sets of samples at various temperatures, such as 5°C (control), 25°C, and 40°C (accelerated). 4. Time Point Sampling: At predetermined intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), pull a vial from each condition. Immediately freeze the sample at -80°C to quench any further reaction.

-

Analysis: Analyze all samples from all time points together to minimize analytical variability. The primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification. [20][21]

Analytical Workflow

The causality behind this workflow is to first separate all species and then identify them.

Key Analytical Techniques

-

RP-HPLC with UV Detection: The gold standard for stability-indicating methods. It separates the parent molecule from degradation products based on hydrophobicity. The loss of the parent peak area and the increase in new peak areas over time are used to calculate degradation rates. [16][22]* LC-MS: Indispensable for identifying unknown degradation products. By coupling the separation power of HPLC with the detection power of a mass spectrometer, one can determine the precise molecular weight of each new peak, providing strong evidence for its identity (e.g., a +16 Da shift suggests oxidation; a -18 Da shift suggests lactam formation from lysine). [20][21]* Free Thiol Quantification: Assays using Ellman's Reagent (DTNB) can specifically measure the amount of free, reduced thiol remaining in solution, providing a direct measure of thiol-specific degradation. [23]

Conclusion and Future Outlook

The stability of this compound systems is a multifaceted challenge governed by the intricate interplay of pH, temperature, and the oxidative environment. The primary degradation pathways involve thiol oxidation—reversibly to disulfides and irreversibly to sulfinic/sulfonic acids—and lysine degradation via metal-catalyzed oxidation or thermal lactam formation. A thorough understanding of these mechanisms, supported by a rigorous analytical and experimental framework, is not merely an academic exercise. It is a prerequisite for the development of robust, stable, and effective protein-based therapeutics and bioconjugates that can withstand the journey from manufacturing to patient administration. As therapeutic modalities become more complex, the demand for precision in stability assessment will only continue to grow.

References

-

Ye, J., Bazzi, S., Fritz, T., Tittmann, K., Mata, R. A., & Uranga, J. (2023). Mechanisms of Cysteine-Lysine Covalent Linkage - The Role of Reactive Oxygen Species and Competition with Disulfide Bonds. Angewandte Chemie International Edition, e202304163. [Link]

- Uranga, J., et al. (2023). Mechanisms of Cysteine-Lysine Covalent Linkage—The Role of Reactive Oxygen Species and Competition with Disulfide Bonds. Angewandte Chemie.

- Albericio, F., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters.

-

Kristal, B. S., & Yu, B. P. (1999). Conversion of lysine to N(epsilon)-(carboxymethyl)lysine increases susceptibility of proteins to metal-catalyzed oxidation. Biochemical and Biophysical Research Communications, 264(1), 207-211. [Link]

-

Gong, L., & De-Sheng, H. (2015). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Molecules, 20(1), 1496-1510. [Link]

-

ResearchGate. (n.d.). Schematic representation of the formation of a disulfide bond from two cysteine thiol groups. ResearchGate. [Link]

-

Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(10), 527-546. [Link]

-

Linetsky, M., & Le, T. D. (2009). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. Journal of Biological Chemistry, 284(21), 14201-14210. [Link]

-

ResearchGate. (n.d.). The oxidation mechanism of lysine. ResearchGate. [Link]

-

Revelles, O., et al. (2007). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. Journal of Bacteriology, 189(5), 1940-1951. [Link]

-

Linder, M. I., et al. (2018). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications, 9(1), 5096. [Link]

-

An, Y., & Zhang, Y. (2015). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 104(6), 1858-1875. [Link]

-

Schöneich, C., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Molecular Pharmaceutics, 10(12), 4696-4708. [Link]

-

National Center for Biotechnology Information. (n.d.). Lysine Degradation. PubChem. [Link]

-

Dalle-Donne, I., & Aldini, G. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Antioxidants & Redox Signaling, 18(13), 1505-1508. [Link]

-

van der Knaap, M. S., et al. (2020). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 131(1-2), 1-11. [Link]

-

ResearchGate. (n.d.). Thiol-disulfide exchange reaction. ResearchGate. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Semantic Scholar. [Link]

-

Kim, D., et al. (2022). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. International Journal of Molecular Sciences, 23(19), 11215. [Link]

-

Kass, D. J., & St-Pierre, J. F. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 28(17), 6333. [Link]

-

Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Scientific Research Publishing. [Link]

-

ResearchGate. (n.d.). Enhancing protein stability with extended disulfide bonds. ResearchGate. [Link]

-

Akagawa, M., & Suyama, K. (2004). Model studies on the metal-catalyzed protein oxidation: structure of a possible His-Lys cross-link. Journal of Agricultural and Food Chemistry, 52(1), 162-167. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

He, Z., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Asian Journal of Pharmaceutical Sciences, 9(4), 195-201. [Link]

-

PharmaState Academy. (2017). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. PharmaState Academy. [Link]

-

Wang, Y. J., & Li, S. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of Pharmaceutical Sciences, 95(10), 2205-2216. [Link]

-

Lin, S., & Chen, Y. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 987. [Link]

-

Atherton, J., & Houdusse, A. (2013). Lysine post-translational modifications and the cytoskeleton. Biochemical Society Transactions, 41(2), 521-528. [Link]

- Garcia, B. A. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Molecular Biology, 779, 215-228.

- ResearchGate. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

-

Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Pharmaceutical and Drug Delivery Research, 12(1). [Link]

-

Munzel, T., & Harrison, D. G. (1995). Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. Journal of Cardiovascular Pharmacology, 26(1), 1-8. [Link]

-

Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare. [Link]

-

Li, W., & Tse, F. L. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(18), 2095-2108. [Link]

- He, Z., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Asian Journal of Pharmaceutical Sciences.

-

Kumar, S., et al. (2018). High concentration solubility and stability of ɛ-poly-l-lysine in an ammonium-based ionic liquid: A suitable media for polypeptide packaging and biomaterial preparation. International Journal of Biological Macromolecules, 115, 128-135. [Link]

-

Taylor & Francis. (n.d.). Chemical stability – Knowledge and References. Taylor & Francis. [Link]

-

QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

-

Papakyriacou, I., et al. (2023). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. Polymers, 15(15), 3290. [Link]

-

Kumar, S., & Singh, N. (2013). Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1599-1608. [Link]

-

ResearchGate. (2025). The Effect of Temperature on the Volume Properties of L-Lysine in Aqueous and Aqueous Buffer Solutions. ResearchGate. [Link]

-

Kumar, A., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Chromatography B, 1234, 124035. [Link]

-

ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins | MDPI [mdpi.com]

- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmastate.academy [pharmastate.academy]

- 10. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pure.mpg.de [pure.mpg.de]

- 15. Factors affecting stability of drugs | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. Conversion of lysine to N(epsilon)-(carboxymethyl)lysine increases susceptibility of proteins to metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Model studies on the metal-catalyzed protein oxidation: structure of a possible His-Lys cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. qbdgroup.com [qbdgroup.com]

- 20. ijmr.net.in [ijmr.net.in]

- 21. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

Application Note: Site-Specific Protein Modification Using Lysinethiol (δ/γ-Thiolysine) for Traceless Bioconjugation

Introduction & Mechanistic Rationale

The covalent modification of proteins is a cornerstone of modern chemical biology, enabling the study of post-translational modifications (PTMs) and the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs). Historically, lysine modification has relied on the stochastic reaction of N-hydroxysuccinimide (NHS) esters with the ε-amine of highly abundant lysine residues[1]. This approach inevitably yields heterogeneous mixtures with unpredictable pharmacokinetic and pharmacodynamic profiles.

To achieve absolute site-specificity, the field has transitioned toward bioorthogonal strategies. Among the most powerful is the use of Lysinethiol (specifically δ-thiolysine and γ-thiolysine)[1][2]. By incorporating a thiolysine residue at a genetically or synthetically defined position, researchers can leverage the principles of Native Chemical Ligation (NCL) to form a traceless, native isopeptide bond[3].

The Causality of the Reaction Design

This compound acts as a "Trojan horse" nucleophile. The sulfhydryl group on the δ- or γ-carbon is highly reactive toward C-terminal thioesters (e.g., Ubiquitin-MESNa).

-

Transthioesterification: The thiolysine selectively attacks the thioester, forming a covalent intermediate[3].

-

S-to-N Acyl Transfer: Because the intermediate brings the modifier's C-terminus into close proximity with the lysine's ε-amine, a spontaneous, entropically favored intramolecular S-to-N acyl shift occurs, forming a stable isopeptide bond.

-

Traceless Desulfurization: The residual thiol handle is excised via a radical-mediated desulfurization reaction, leaving a native, unmodified lysine linkage[2][4].

Process Visualization

Mechanism of this compound-mediated Native Chemical Ligation.

Comparative Data: Conjugation Strategies

The table below summarizes why this compound-mediated NCL is prioritized for complex, site-specific assemblies such as polyubiquitin chains and homogeneous bioconjugates.

| Conjugation Method | Site-Specificity | Linkage Type | Reaction Conditions | Typical Application |

| NHS-Ester Labeling | Low (Stochastic) | Amide | Mild, aqueous (pH 7–9) | Random fluorescent labeling |

| Cys-Maleimide | High | Thioether | Mild, aqueous (pH 6.5–7.5) | First-generation ADCs |

| Amber Suppression (Azide/Alkyne) | Absolute | Triazole (Unnatural) | CuAAC or SPAAC | Bioorthogonal tracking |

| This compound NCL | Absolute | Native Isopeptide | Denaturing (6M Gdn·HCl) | Ubiquitination, Homogeneous ADCs |

Experimental Protocols: A Self-Validating System

The following protocols detail the site-specific ubiquitination of a target protein using δ-thiolysine. Every step is designed with built-in causality and quality control (QC) to ensure a self-validating workflow.

Protocol A: Site-Specific Isopeptide Chemical Ligation (ICL)

Objective: Covalently link a Ubiquitin-MESNa thioester to a target protein containing a site-specifically incorporated δ-thiolysine[3][4].

Reagents Required:

-

Target Protein (containing δ-thiolysine)

-

Modifier Thioester (e.g., Ubiquitin-MESNa)

-

Ligation Buffer: 6 M Guanidine Hydrochloride (Gdn·HCl), 0.1 M Sodium Phosphate, pH 7.5

-

MPAA (4-mercaptophenylacetic acid)

-

TCEP (Tris(2-carboxyethyl)phosphine)

Step-by-Step Methodology:

-

Protein Solubilization: Dissolve the Target Protein and Ubiquitin-MESNa in the Ligation Buffer at a 1:1.2 molar ratio (final concentration ~10 mg/mL).

-

Causality: 6 M Gdn·HCl is critical to unfold the protein structures. This prevents steric occlusion, ensuring the δ-thiolysine residue and the thioester are fully solvent-accessible for the bimolecular collision[3].

-

-

Catalyst Addition: Add TCEP to a final concentration of 50 mM, followed by MPAA to a final concentration of 100 mM. Adjust the pH to 7.5 using 1 M NaOH.

-

Causality: TCEP maintains the this compound in a reduced, nucleophilic state. MPAA acts as a highly efficient aryl thiol exchange catalyst. It reacts with the relatively unreactive alkyl thioester (MESNa) to form a highly reactive aryl thioester, drastically accelerating the transthioesterification rate[3].

-

-

Incubation: Incubate the reaction mixture at 37°C for 16–24 hours under a nitrogen atmosphere.

-

Validation & QC Check: Analyze the crude reaction via LC-MS.

-

Self-Validation: The reaction is successful if the mass spectrum shows a single peak corresponding to [Mass of Target] + [Mass of Ubiquitin] - [Mass of MESNa leaving group]. The absence of a +MPAA mass adduct confirms that the spontaneous S-to-N acyl shift has gone to completion, forming the stable isopeptide bond.

-

Protocol B: Traceless Radical Desulfurization

Objective: Remove the δ-thiol handle from the ligated conjugate to restore a native lysine residue[2].

Reagents Required:

-

Desulfurization Buffer: 6 M Gdn·HCl, 0.2 M Sodium Phosphate, pH 6.5

-

VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride)

-

Reduced Glutathione (GSH)

-

TCEP

Step-by-Step Methodology:

-

Buffer Exchange: Purify the ligated conjugate from Protocol A (via preparative HPLC) and lyophilize. Resuspend the conjugate in the Desulfurization Buffer to a concentration of 2 mg/mL[2].

-

Reagent Assembly: Add TCEP to a final concentration of 250 mM and GSH to a final concentration of 40 mM.

-

Causality: GSH acts as a critical hydrogen donor. High concentrations of GSH prevent side reactions (such as deconjugation or backbone cleavage) by rapidly quenching the carbon-centered radical formed on the lysine side chain[2].

-

-

Radical Initiation: Add the water-soluble radical initiator VA-044 to a final concentration of 40 mM.

-

Causality: VA-044 undergoes thermal decomposition to generate radicals. These radicals abstract the sulfur atom from the δ-thiolysine, driving the desulfurization process.

-

-

Incubation: Incubate the mixture at 37°C to 60°C for 4–12 hours.

-

Validation & QC Check: Analyze the final product via LC-MS.

-

Self-Validation: The protocol is validated when the LC-MS reveals a precise mass reduction of 32 Da (the exact mass of one sulfur atom) from the starting conjugate. This confirms complete, traceless desulfurization without degradation of the newly formed isopeptide bond[3].

-

References

1.[1] Google Patents. "WO2010131962A2 - Lysine compounds and their use in site- and chemoselective modification of peptides and proteins." Google Patents. 2. Brik, A. "Studying the Ubiquitin and Ubiquitin Like Modifiers Signals Using Chemical Biology Approaches." Technion. 3.[2] Merkx, R., et al. (2013). "Scalable synthesis of γ-thiolysine starting from lysine and a side by side comparison with δ-thiolysine in non-enzymatic ubiquitination." Chemical Science (Universiteit Utrecht). 4.[4] Kumar, K. S., et al. (2014). "Nonenzymatic Polyubiquitination of Expressed Proteins." Journal of the American Chemical Society. 5.[3] El Oualid, F., et al. (2010). "Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin." Angewandte Chemie (SciSpace).

Sources

Application Note: Site-Specific Protein Labeling in Living Cells via Genetically Encoded Lysinethiol (1,2-Aminothiol) and Bioorthogonal Condensation

Executive Summary

The precise visualization of protein dynamics in living cells requires labeling strategies that are fast, highly specific, and non-toxic. Traditional click chemistry approaches (e.g., CuAAC) often suffer from heavy-metal toxicity, while bulky self-labeling tags (e.g., SNAP-tag, HaloTag) can perturb native protein function. This application note details a cutting-edge chemical biology workflow utilizing Lysinethiol —specifically, unnatural amino acids (UAAs) bearing a 1,2-aminothiol group on a lysine side chain, such as D-Cys-ε-Lys (CysK). By leveraging genetic code expansion (GCE) and ultrafast bioorthogonal condensation, researchers can achieve site-specific, multiplexed fluorescent labeling of proteins directly in living mammalian cells.

Mechanistic Rationale: The Power of the 1,2-Aminothiol Handle

Genetic Code Expansion (GCE)

To introduce the this compound handle into a Protein of Interest (POI), we utilize the orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA

Bioorthogonal Condensation Kinetics

Once incorporated, the 1,2-aminothiol group serves as a highly reactive nucleophilic handle. It undergoes rapid bioorthogonal condensation with two primary classes of probes:

-

Cyanobenzothiazole (CBT): Offers biocompatible condensation to form a stable luciferin-like product[1].

-

TAMM (2-((alkylthio)(aryl)methylene)malononitrile): A next-generation probe that reacts via thiol-vinyl sulfide exchange and cyclization. TAMM condensation achieves labeling rate constants exceeding

, breaking the speed limits of traditional bioorthogonal reactions and enabling multiplexed cell surface labeling[2][3].

Quantitative Kinetic Comparison

| Bioorthogonal Reaction | Reactive Handles | Rate Constant ( | Live-Cell Biocompatibility |

| TAMM Condensation | 1,2-Aminothiol + TAMM | > 10⁴ | Excellent (No catalyst needed) |

| CBT Condensation | 1,2-Aminothiol + 2-CBT | ~ 10 - 10² | Excellent (No catalyst needed) |

| SPAAC | Azide + Cyclooctyne | ~ 10⁻¹ - 1 | Good (Bulky handles) |

| CuAAC | Azide + Terminal Alkyne | ~ 10 - 10² | Poor (Copper toxicity) |

Experimental Workflow

Figure 1: Workflow for genetic incorporation and live-cell labeling of this compound UAAs.

Self-Validating Protocol for Live-Cell Labeling

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes mandatory built-in controls to isolate causality at every step, preventing false positives from non-specific dye binding or endogenous amber suppression.

Phase 1: Reagent Preparation & Transfection

-

UAA Preparation: Dissolve the methyl ester derivative of CysK (CysK-OMe) in DMSO to create a 100 mM stock. Causality Note: The methyl ester significantly enhances cell permeability. Intracellular esterases will cleave the ester to yield the active this compound UAA inside the cell[2].

-

Cell Seeding: Seed HEK293T cells in a 4-well glass-bottom imaging chamber to reach 70% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the pMmPylRS/tRNA

plasmid and the pPOI-TAG plasmid (encoding your target protein with an amber stop codon at the desired labeling site) using Lipofectamine 3000.-

Control 1 (Orthogonality Check): Transfect one well without adding UAA in Phase 2.

-

Phase 2: UAA Incorporation

-

Media Exchange: 4 hours post-transfection, replace the media with fresh DMEM supplemented with 10% FBS and 1 mM CysK-OMe.

-

Incubation: Incubate the cells for 24–48 hours at 37°C in a 5% CO₂ incubator to allow for robust protein expression and amber suppression.

Phase 3: In Vivo Bioorthogonal Labeling

-

Washing (Critical Step): Wash the cells gently but thoroughly with warm PBS (

min).-

Causality Note: Unincorporated CysK in the media contains the reactive 1,2-aminothiol group. Failing to wash the cells will cause the free UAA to competitively consume the fluorophore probe, drastically reducing the signal-to-noise ratio.

-

-

Probe Addition: Dilute the TAMM-Fluorophore (e.g., Cy5-TAMM) or CBT-Fluorophore to a final concentration of 1–5 µM in imaging buffer (e.g., HBSS). Add to the cells and incubate for 15–30 minutes at 37°C.

-

Control 2 (Background Check): Apply the probe to non-transfected cells to quantify non-specific membrane binding.

-

-

Final Wash: Wash the cells with imaging buffer (

min) to remove unreacted fluorophore. -

Imaging: Proceed directly to live-cell confocal microscopy.

Expert Insights & Troubleshooting

The Paraformaldehyde (PFA) Caveat

A common and catastrophic error in 1,2-aminothiol labeling workflows is fixing the cells prior to the addition of the fluorophore. Paraformaldehyde (PFA) is highly reactive toward 1,2-aminothiols. If cells are fixed before labeling, the aldehyde groups from the PFA will rapidly condense with the this compound to form a dead-end thiazolidine adduct, completely destroying the bioorthogonal handle and resulting in zero fluorescent signal[2]. Always perform TAMM or CBT condensation prior to cell fixation.

Chemical Pathway of TAMM Condensation

Understanding the reaction mechanism aids in troubleshooting probe stability and pH dependence. The reaction proceeds via a thiol-vinyl sulfide exchange followed by cyclization and the elimination of a dicyanomethanide leaving group, resulting in a highly stable 2-aryl-4,5-dihydrothiazole (ADT) conjugate[3].

Figure 2: Chemical mechanism of TAMM condensation with genetically encoded this compound.

References

-

[2] Title: A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

-

[1] Title: Genetically encoded 1,2-aminothiols facilitate rapid and site-specific protein labeling via a bio-orthogonal cyanobenzothiazole condensation - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

-

[3] Title: Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization Source: ResearchGate URL:[Link]

Sources

- 1. Genetically encoded 1,2-aminothiols facilitate rapid and site-specific protein labeling via a bio-orthogonal cyanobenzothiazole condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Site-Specific Bioconjugation via Genetically Encoded Lysinethiol (Thio-Lys)

This Application Note is designed as a high-level technical guide for researchers implementing site-specific bioconjugation using genetically encoded thiol-functionalized lysine (Lysinethiol).

Executive Summary

The precise attachment of fluorophores, drugs (ADCs), or polymers to proteins is a cornerstone of modern chemical biology. While Cysteine-maleimide chemistry is the industry standard, it suffers from a critical limitation: the abundance of native surface cysteines or essential structural disulfides in many eukaryotic proteins.

This compound (Thiolysine) technology overcomes this by using Genetic Code Expansion (GCE) to install a bioorthogonal thiol handle at a pre-determined lysine position. This allows for the site-selective "Click" conjugation of thiol-reactive payloads without interfering with native disulfide bonds or requiring the mutation of all endogenous surface cysteines.

This guide details the protocol for genetically encoding

The Chemistry of this compound

Why this compound?

Standard amine coupling (NHS-esters) targets surface lysines stochastically, creating heterogeneous mixtures. Cysteine engineering (THIOMABs) requires removing all native reactive cysteines, which can destabilize proteins.

This compound offers a "Third Way":

-

Orthogonality: The thiol is introduced as a protected thioacetyl group (

-thioacetyl-lysine), rendering it inert during translation. -

Site-Specificity: It is incorporated only at the Amber Stop Codon (TAG).

-

Click-Ready: Once deprotected, the

-thiol is sterically distinct and highly nucleophilic, enabling rapid reaction with Maleimides, Vinyl Sulfones, or Alkenes (Thiol-Ene).

Mechanism of Action

The workflow utilizes the Pyrrolysyl-tRNA Synthetase (PylRS) system from Methanosarcina barkeri (MbPylRS) or M. mazei (MmPylRS). A specific mutant of PylRS charges an orthogonal tRNA

Figure 1: Workflow for the genetic incorporation and activation of this compound for bioconjugation.

Experimental Protocols

Reagents & Materials

| Component | Specification | Notes |

| NcAA | Dissolve to 100 mM in 0.2M NaOH or DMSO. | |

| Expression Host | E. coli BL21(DE3) or HEK293T | BL21 for high yield; HEK for PTMs. |

| Plasmid System | pEVOL-PylRS (WT or L274A mutant) | PylRS must recognize TAcK. |

| Deprotection Buffer | Hydroxylamine-HCl (2M stock) | Adjust pH to 7.0 carefully. |

| Click Reagent | Maleimide-Fluorophore OR Alkene | Maleimide for standard; Alkene for photo-click. |

| Photoinitiator | LAP or VA-044 (for Thiol-Ene) | Required only for radical thiol-ene click. |

Protocol A: Genetic Incorporation (E. coli)

Goal: Express protein containing TAcK at a specific site.

-

Transformation: Co-transform E. coli BL21(DE3) with:

-

pEVOL-TAcK-RS (Contains PylRS mutant and tRNA

). -

pET-GOI-TAG (Gene of interest with TAG codon at desired site).

-

-

Inoculation: Grow single colony in 10 mL LB + Antibiotics (Chloramphenicol/Ampicillin) overnight at 37°C.

-

Induction & AA Addition:

-

Dilute overnight culture 1:100 into fresh 2xYT media.

-

Grow to OD

= 0.5. -

CRITICAL: Add TAcK to a final concentration of 1–2 mM .

-

Wait 15 mins for uptake.

-

Induce protein expression with 0.5 mM IPTG and 0.2% Arabinose (to induce PylRS).

-

-

Expression: Incubate at 25°C or 30°C for 12–16 hours.

-

Note: Lower temperature prevents aggregation of the mutant protein.

-

-

Harvest: Centrifuge (5000 x g, 15 min), discard supernatant, and flash freeze pellet.

Protocol B: Purification & Deprotection

Goal: Purify the protein and remove the acetyl group to reveal the reactive thiol.

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris pH 7.5, 300 mM NaCl, 10 mM Imidazole, Protease Inhibitors). Do not add DTT or BME yet.

-

IMAC Purification: Perform standard Ni-NTA purification.

-

Buffer Exchange: Desalt into Reaction Buffer (PBS pH 7.0, 1 mM EDTA).

-

Note: EDTA is crucial to prevent metal-catalyzed oxidation of the thiol once generated.

-

-

Deprotection (Deacetylation):

-

Add Hydroxylamine (neutralized to pH 7.0) to the protein solution to a final concentration of 0.5 M .

-

Add 1 mM DTT to prevent immediate disulfide formation.

-

Incubate at 25°C for 4–6 hours (or overnight at 4°C).

-

Validation: The thioacetyl group is hydrolyzed, revealing the free thiol (-SH).

-

-

Cleanup: Remove Hydroxylamine and DTT using a Zeba Spin Column or dialysis into degassed PBS (pH 7.2) + 1 mM EDTA.

-

CRITICAL: Proceed immediately to conjugation to avoid oxidation (dimerization).

-

Protocol C: Thiol-Click Conjugation

Here we describe two methods. Method 1 is standard; Method 2 is true "Click" (Thiol-Ene).

Method 1: Thiol-Maleimide (Standard)

-

Setup: Mix Protein-Lys-SH (10–50 µM) with Maleimide-Payload (5–10 equivalents).

-

Reaction: Incubate at RT for 1 hour or 4°C overnight.

-

Quench: Add excess DTT or BME to quench unreacted maleimide.

Method 2: Thiol-Ene Photo-Click (Radical Mediated)

Superior for stability; forms a non-reversible thioether bond.

-

Setup: Mix Protein-Lys-SH (10–50 µM) with Terminal Alkene-Payload (e.g., Allyl-PEG-Biotin) (10–20 equivalents).

-

Initiator: Add photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to 0.05% (w/v).

-

Irradiation: Irradiate with 365 nm UV light (approx 10 mW/cm²) for 5–10 minutes on ice.

-

Note: Ensure the protein is stable under UV. Most proteins tolerate 365 nm well for short durations.

-

-

Purification: Remove excess small molecules via size-exclusion chromatography (SEC).

Quality Control & Validation

To ensure scientific integrity, every batch must be validated.

| Method | Purpose | Acceptance Criteria |

| SDS-PAGE | Purity & MW Shift | Single band. If PEGylated, observe upward MW shift. |

| ESI-MS (Intact) | Confirm Incorporation | Mass = WT Protein + Mass of this compound (approx +117 Da vs Lys). |

| Ellman's Assay | Quantify Free Thiols | >0.8 thiols per protein molecule after deprotection. |

| Fluorescence | Conjugation Efficiency | If fluorescent payload used, gel imaging matches Coomassie stain. |

Troubleshooting Guide

-

Low Expression? Check TAcK solubility. Ensure pH of media didn't crash out the ncAA. Try adding TAcK in two aliquots (induction and 4h post-induction).

-

No Conjugation? Deprotection failed. Increase Hydroxylamine concentration or time. Ensure pH is exactly 7.0 (Hydroxylamine is acidic).

-

Protein Dimers? Oxidation occurred. Keep 1 mM EDTA in all buffers. Perform deprotection under argon if possible.

References

-

Genetic Encoding of Thioacetyl-lysine

-

Thiol-Ene Click Chemistry in Biology

-

PylRS System Overview

- Title: Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool.

- Source: Wan, W., et al. (2014). Biochimica et Biophysica Acta.

-

URL:[Link]

-

General Bioconjugation Techniques

- Title: Bioconjug

- Source: Hermanson, G.T. (Academic Press).

-

URL:[Link]

Sources

- 1. Frontiers | Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids [frontiersin.org]

- 2. Genetically encoding thioacetyl‐lysine as a non‐deacetylatable analog of lysine acetylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

methods for introducing Lysinethiol into proteins

Application Note: Strategic Introduction of Thiol-Functionalized Lysine Residues

Executive Summary & Technical Scope

The introduction of thiol moieties at lysine positions—often colloquially referred to as "Lysinethiol" introduction—is a pivotal strategy in modern protein chemistry. It bridges the gap between the high abundance of lysine residues (solubility, surface accessibility) and the unique nucleophilic reactivity of thiols (chemoselectivity).

This guide addresses two distinct but critical methodologies required by drug development professionals:

-

Global Chemical Thiolation: The conversion of native lysine

-amines to sulfhydryls using Traut’s Reagent (2-Iminothiolane). This is the industry standard for Antibody-Drug Conjugates (ADCs) and surface immobilization.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Site-Specific Installation (

-Thiolysine): The introduction of

Method A: Global Thiolation via Traut’s Reagent

Principle:

Traut’s Reagent (2-Iminothiolane) reacts with primary amines (

Key Advantage: The amidine linkage preserves the positive charge of the original lysine, maintaining the protein's isoelectric point (pI) and solubility profile.

Mechanistic Pathway

Figure 1: The ring-opening mechanism of 2-Iminothiolane by a lysine nucleophile preserves positive charge while installing a thiol.

Optimized Protocol

Reagents:

-

Buffer A: PBS (pH 8.0), 5 mM EDTA. Note: EDTA is non-negotiable; it chelates divalent metals (

, -

Traut’s Reagent: 14 mg/mL in water (freshly prepared).

-

Desalting Column: Zeba Spin or PD-10 (Sephadex G-25).

Step-by-Step Procedure:

-

Preparation: Dissolve the target protein in Buffer A at 1–5 mg/mL. Ensure no primary amine buffers (Tris, Glycine) are present.